molecular formula C16H20N2O4 B4916637 2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4916637
M. Wt: 304.34 g/mol
InChI Key: JRMZHAIDBWNOAA-UHFFFAOYSA-N
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Description

2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenyl ring bearing an acetylamino group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetylamino Group: The acetylation of aniline to form 3-acetylaminophenylamine.

    Coupling Reaction: The coupling of 3-acetylaminophenylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the coupling reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetylamino group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler analog without the phenyl and acetylamino groups.

    3-Acetylaminophenylamine: Lacks the cyclohexane ring and carboxylic acid group.

Uniqueness

2-{[3-(Acetylamino)phenyl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a diverse array of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(3-acetamidophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(21)22/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMZHAIDBWNOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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